2-Amino-1-(4-methoxyphenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-1-(4-methoxyphenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methoxyphenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the Hantzsch reaction with appropriate modifications for large-scale synthesis could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-methoxyphenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino-substituted hexahydroquinolines.
Substitution: Various substituted hexahydroquinolines depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(4-methoxyphenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methoxyphenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
2-Amino-1-(4-methoxyphenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to the presence of both methoxy and nitro substituents on the phenyl rings. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C23H20N4O4 |
---|---|
Molecular Weight |
416.4g/mol |
IUPAC Name |
2-amino-1-(4-methoxyphenyl)-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H20N4O4/c1-31-17-11-9-15(10-12-17)26-19-3-2-4-20(28)22(19)21(18(13-24)23(26)25)14-5-7-16(8-6-14)27(29)30/h5-12,21H,2-4,25H2,1H3 |
InChI Key |
YTTLEKFATVHENA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)CCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)CCC3 |
Pictograms |
Irritant |
Origin of Product |
United States |
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